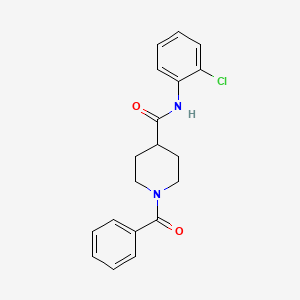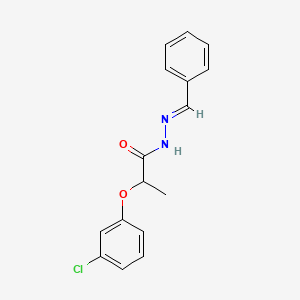
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as EMQMCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.
Wirkmechanismus
The mechanism of action of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol prevents the proliferation of cancer cells and viral replication. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also has antioxidant properties, which protect cells from oxidative damage caused by free radicals.
Biochemical and physiological effects:
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have low toxicity and does not affect normal cells, making it a promising candidate for cancer and inflammatory disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, including its unique biochemical and physiological properties, low toxicity, and high purity. However, its limited solubility in water and organic solvents can make it difficult to work with. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also requires further optimization for its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One area of interest is the optimization of its synthesis method to improve its solubility and bioavailability. Another area of research is the development of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol-based drug delivery systems for targeted cancer and inflammatory disease treatment. Additionally, further studies are needed to investigate the potential applications of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in imaging and sensing technologies.
Conclusion:
In conclusion, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique biochemical and physiological properties make it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, but also has limitations that require further optimization. Future research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol could lead to the development of novel therapies for various diseases and the advancement of imaging and sensing technologies.
Synthesemethoden
The synthesis of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolone with formaldehyde and morpholine. The resulting product is then treated with hydrochloric acid to obtain 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in high purity. This synthesis method has been optimized to produce 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in large quantities for scientific research purposes.
Eigenschaften
IUPAC Name |
6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVXEOXEHSSPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)







![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)